2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine
CAS No.:
Cat. No.: VC16216464
Molecular Formula: C23H31N
Molecular Weight: 321.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H31N |
|---|---|
| Molecular Weight | 321.5 g/mol |
| IUPAC Name | 2,7-ditert-butyl-9,9-dimethyl-10H-acridine |
| Standard InChI | InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3 |
| Standard InChI Key | HBSAXNFOMGOADF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine features a bicyclic acridine core with strategic substituents that confer steric and electronic modifications. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₁N | |
| Molecular Weight | 321.5 g/mol | |
| IUPAC Name | 2,7-ditert-butyl-9,9-dimethyl-10H-acridine | |
| Solubility (Toluene) | >50 mg/mL |
The tert-butyl groups at the 2,7-positions introduce substantial steric hindrance, which disrupts π-π stacking interactions and minimizes concentration quenching in solid-state applications . Meanwhile, the methyl groups at the 9,9-positions stabilize the dihydroacridine moiety, enhancing its thermal stability .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is predominantly synthesized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. A representative procedure from the Royal Society of Chemistry involves:
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Reactants: 2,7-Diiodo-9,9-dimethyl-9,10-dihydroacridine and tert-butylamine.
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Catalyst System: Pd₂(dba)₃·CHCl₃ (0.05 equiv) and HPtBu₃BF₄ (0.10 equiv).
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Base: Sodium tert-butoxide (3.0 equiv).
This method achieves yields exceeding 80% under optimized conditions, with purity confirmed via HPLC (>99%) .
Industrial Production Challenges
Scalability remains a hurdle due to the high cost of palladium catalysts and stringent anhydrous requirements. Continuous flow reactors and ligand recycling strategies are under investigation to improve cost-efficiency.
Photophysical and Electronic Properties
The compound’s optoelectronic profile is critical for its application in thermally activated delayed fluorescence (TADF) materials. Key findings include:
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Singlet-Triplet Energy Gap (ΔE_ST): 0.15 eV, enabling efficient reverse intersystem crossing .
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Photoluminescence Quantum Yield (PLQY): 62% in doped thin films, outperforming non-tert-butyl analogues .
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Electron-Donating Strength: Enhanced by the dihydroacridine core, with a HOMO energy level of -5.3 eV.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Incorporating 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine as an electron donor in TADF emitters has led to:
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External Quantum Efficiency (EQE): 22.5% in green-emitting OLEDs .
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Device Lifetime (LT₉₅): >500 hours at 1,000 cd/m², attributed to reduced exciton quenching .
Organic Photovoltaics (OPVs)
The compound’s broad absorption spectrum (λ_max = 420 nm) and high hole mobility (10⁻³ cm²/V·s) make it a candidate for hole-transport layers in perovskite solar cells, though operational stability remains under evaluation.
Comparative Analysis with Analogues
A comparative evaluation of acridine derivatives reveals distinct advantages of the tert-butyl-substituted variant:
| Property | 2,7-Di-t-Bu-DMAC | DMAC (No tert-Bu) | DPAC (Phenyl Subs.) |
|---|---|---|---|
| Solubility in Toluene | >50 mg/mL | 12 mg/mL | 8 mg/mL |
| PLQY (%) | 62 | 45 | 38 |
| Thermal Decomposition (°C) | 310 | 275 | 295 |
The tert-butyl groups confer superior solubility and thermal stability, while phenyl substituents in DPAC enhance rigidity at the cost of processability .
Future Directions and Challenges
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